molecular formula C39H32N2O9 B11711041 bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate

bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate

Cat. No.: B11711041
M. Wt: 672.7 g/mol
InChI Key: BENPKHQKAOMEHY-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 3-[5-(2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple isoindole and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 3-[5-(2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 3-[5-(2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-METHYLPROPYL 3-[5-(2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 3-[5-(2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C39H32N2O9

Molecular Weight

672.7 g/mol

IUPAC Name

2-methylpropyl 3-[5-[2-[3-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C39H32N2O9/c1-21(2)19-49-38(47)25-7-5-9-27(15-25)40-34(43)29-13-11-23(17-31(29)36(40)45)33(42)24-12-14-30-32(18-24)37(46)41(35(30)44)28-10-6-8-26(16-28)39(48)50-20-22(3)4/h5-18,21-22H,19-20H2,1-4H3

InChI Key

BENPKHQKAOMEHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCC(C)C

Origin of Product

United States

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